molecular formula CH6N2O2 B072881 Ammonium carbamate CAS No. 1111-78-0

Ammonium carbamate

Cat. No. B072881
Key on ui cas rn: 1111-78-0
M. Wt: 78.071 g/mol
InChI Key: BVCZEBOGSOYJJT-UHFFFAOYSA-N
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Patent
US03954861

Procedure details

In a process for the production of urea from ammonia and carbon dioxide by feeding ammonia and carbon dioxide into a reactor, reacting the ammonia and carbon dioxide so as to produce an effluent aqueous solution of urea contaminated with ammonium carbamate, stripping the ammonium carbamate from the said solution in the presence of a stripping agent selected from ammonia and carbon dioxide so as to produce an aqueous solution of urea substantially free from ammonium carbamate and a vapour phase of ammonia and carbon dioxide, and condensing ammonia and carbon dioxide to form a solution of carbamate for recycle into said reactor, the improvement which consists in recycling said ammonium carbamate to the reactor by entraining the same in a stream of ammonia fed to said reactor through an ejector.
Name
ammonium carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
urea
Name
ammonium carbamate

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[NH2:2].[NH4+:5].N.C(=O)=O>>[NH2:5][C:1]([NH2:2])=[O:4].[C:1](=[O:3])([O-:4])[NH2:2].[NH4+:2] |f:0.1,5.6|

Inputs

Step One
Name
ammonium carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O.[NH4+]
Step Two
Name
ammonium carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O.[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
urea
Type
product
Smiles
NC(=O)N
Name
ammonium carbamate
Type
product
Smiles
C(N)([O-])=O.[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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